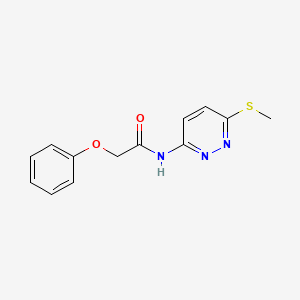

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

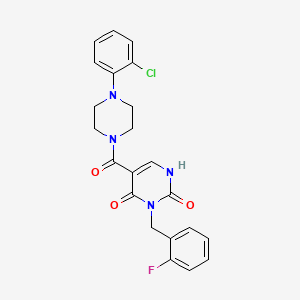

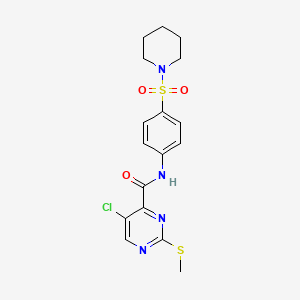

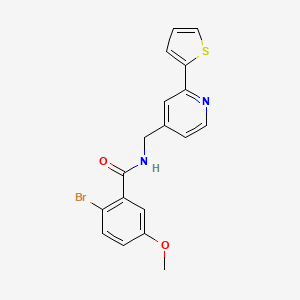

“3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide” is a chemical compound that belongs to the class of quinazoline derivatives. It has a molecular weight of 310.31 .

Synthesis Analysis

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was carried out by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .Molecular Structure Analysis

The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The compound contains total 38 bond(s); 23 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 imide(s) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene .Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.31 . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Antiviral Applications

One study demonstrated the efficacy of novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, against a range of viruses including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and others. The compounds exhibited significant antiviral activity, with specific derivatives showing high selectivity and potency against avian influenza (H5N1) and moderate activity against Venezuelan equine encephalitis and Tacaribe viruses (Selvam et al., 2007).

Antibacterial Applications

Another study focused on the synthesis of novel 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones, which were tested for antibacterial activity. Two compounds emerged as highly active against Proteus vulgaris and Bacillus subtilis, showcasing the antibacterial potential of these quinazolinone derivatives (Appani et al., 2016).

Antitumor Applications

In the context of antitumor research, a derivative known as CB30865, a quinazolin-4-one antitumor agent, demonstrated high growth-inhibitory activity through a folate-independent mechanism. Researchers sought more water-soluble analogues for in vivo evaluation, finding several compounds with significantly improved water solubility and up to 6-fold increased cytotoxicity compared to CB30865, retaining its unique biochemical characteristics (Bavetsias et al., 2002).

特性

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h1-9H,10-11H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLDRTZJROHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)